4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Description
4-(2-Aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a 2-aminoethyl substituent at the 4-position and a methyl group at the 2-position. Benzoxazepines are of significant interest in medicinal chemistry due to their structural versatility and bioactivity, particularly as antimicrobial and central nervous system (CNS) agents .
Properties
IUPAC Name |
4-(2-aminoethyl)-2-methyl-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-12(15)14(7-6-13)8-10-4-2-3-5-11(10)16-9/h2-5,9H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQHFIEXYXWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is annexin A7 GTPase (ANXA7) . ANXA7 is a protein that plays a crucial role in cellular processes such as cell division and growth .
Mode of Action
this compound, also known as ABO, interacts with ANXA7 and inhibits its function . This interaction suppresses the aggregation of heterochromatin protein (HP1γ), an indicator of senescence-associated heterochromatin foci (SAHF), which is often used as a biological marker for senescent cells .
Biochemical Pathways
The compound affects the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway . ABO decreases AMPK phosphorylation and increases the phosphorylation level and activity of mTOR . This modulation of the AMPK/mTOR pathway indirectly regulates HP1γ phosphorylation .
Result of Action
The inhibition of ANXA7 by this compound results in the suppression of SAHF formation and senescence . This leads to the inhibition of the senescence of human dermal fibroblasts (HDFs) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of an AMPK activator or mTOR inhibitor can prevent ABO from increasing HP1γ phosphorylation
Biochemical Analysis
Biochemical Properties
4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with nitric oxide synthase, endothelial, influencing the production of nitric oxide, a critical signaling molecule in various physiological processes. Additionally, this compound may interact with other enzymes involved in oxidative stress responses, such as those related to antioxidant activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the AMPK/mTOR pathway, which plays a crucial role in cellular energy homeostasis and metabolism. This compound’s impact on gene expression can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, its interaction with nitric oxide synthase can modulate nitric oxide production, affecting various physiological processes. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies can result in sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the cAMP signaling pathway, which is essential for cellular communication and metabolic regulation. Additionally, this compound can affect the biosynthesis of secondary metabolites, contributing to its diverse biochemical activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its presence in mitochondria can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is vital for comprehending its biochemical and cellular effects.
Biological Activity
The compound 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique oxazepine ring structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of an aminoethyl side chain contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to the oxazepine structure. For instance, derivatives of bis(2-aminoethyl)amine have shown promising cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (CaCo-2) and epithelial lung carcinoma (A549) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| Derivative 1 | CaCo-2 | 13.95 ± 2.5 |
| Derivative 6 | A549 | 15.74 ± 1.7 |
The highest growth-inhibitory activity was observed in phenethyl derivatives, indicating that structural modifications can enhance the anticancer efficacy of compounds within this class .
The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis and modulation of inflammatory cytokines such as interleukin-6 (IL-6). For example, certain derivatives significantly inhibited IL-6 release in A549 cells, suggesting a potential anti-inflammatory mechanism alongside direct cytotoxicity .
Figure 1: Apoptotic Activity Induced by Derivatives
Apoptotic Activity
Neuroprotective Effects
Research indicates that compounds similar to This compound may also possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and exhibit antioxidant activity. This can be particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
Case Studies
A notable case study involved the evaluation of various derivatives in preclinical models. In vitro assays demonstrated that specific modifications to the oxazepine structure led to enhanced selectivity and potency against cancer cell lines while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Table 1: Comparison of Benzo[f][1,4]oxazepin Derivatives
Structure-Activity Relationships (SAR)
- 4-Position Substituents: Electron-withdrawing groups (e.g., -Cl, -NO₂): Enhance antibacterial activity against S. aureus and C. albicans by increasing electrophilicity and membrane penetration . Bulkier substituents (e.g., di-tert-butyl-hydroxyphenyl): Likely improve binding to hydrophobic pockets in target proteins, as seen in antioxidant or receptor-agonist scaffolds .
- Core Modifications: Thione (C=S) vs. ketone (C=O): Thione derivatives exhibit stronger antibacterial activity, possibly due to increased reactivity with microbial enzymes .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : Para-substituted phenyl derivatives with higher π values (lipophilicity) correlate with improved antibacterial activity, suggesting membrane permeability is critical .
- Stereochemistry : Chiral derivatives (e.g., (S)-configured compounds) show enantiomeric excess (er > 90:10), indicating stereoselective interactions in biological systems .
Key Research Findings
Antibacterial Activity : 4-Substituted phenyl-thione derivatives demonstrated MIC values of 2–16 µg/mL against S. aureus and C. albicans, with para-nitro and para-chloro substituents being most potent .
Synthetic Accessibility : One-pot Ugi-azide reactions enable efficient synthesis of tetrazole-containing analogs, broadening the scope for drug discovery .
Computational Insights : DFT studies on 4-phenyl derivatives revealed optimized geometries and vibrational frequencies, aiding in rational drug design .
Preparation Methods
Cyclocondensation of Substituted 2-Aminophenols and 2-Halobenzaldehydes
One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes. This method proceeds through the formation of an imine intermediate, followed by intramolecular cyclization to yield the oxazepinone core.
- The reaction typically requires mild basic conditions (e.g., NaOH in ethanol) to facilitate ring closure.
- Reduction steps may be employed to convert imines to amines before cyclization.
- This method allows for variation in substituents on the aromatic ring, enabling synthesis of diverse derivatives.
Carbamate Intermediate Formation and Cyclization
A novel protocol reported for related dibenzo[b,f]oxazepines involves:
- Generation of a carbamate intermediate using phenyl chloroformate, which avoids the use of phosgene, a toxic reagent.
- Microwave-induced transformation of the carbamate into urea derivatives.
- Subsequent cyclocondensation induced by phosphorus oxychloride to form the oxazepinone ring.
This method offers advantages in terms of safety and reaction efficiency and broad substrate scope.
Reduction and Cyclization via Aldazine Intermediates
Another synthetic route involves:
- Preparation of aldazines from substituted aromatic aldehydes and hydrazines.
- Reduction of aldazines using aluminum amalgam (preferred over Pd-C hydrogenation in some cases) to afford intermediates.
- Intramolecular cyclization to form the oxazepinone ring.
This approach has been demonstrated to be effective for synthesizing 7-amino-4,5-dihydrobenzo[f]oxazepin-3-ones, structurally related to the target compound.
Copper-Catalyzed and Multi-Component Reactions
Additional methods include:
- Copper-catalyzed cyclizations involving substituted 2-nitro-1-bromobenzene and substituted phenols or aminomethylphenols.
- Ugi four-component reactions followed by intramolecular O-arylation to construct the oxazepinone framework.
These methods expand the synthetic toolbox for constructing diverse benzoxazepinone derivatives with potential pharmacological activities.
Representative Synthesis Example
A detailed synthetic sequence for a structurally similar compound (4-phenyl-4,5-dihydrobenzo[f]oxazepin-3(2H)-one) illustrates key steps relevant to the target compound:
This sequence highlights the importance of intermediate formation and base-induced cyclization for constructing the oxazepinone ring system.
Reaction Conditions and Yields
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation (2-aminophenols + 2-halobenzaldehydes) | NaOH, ethanol | Room temp to reflux | Moderate to high (50-85%) | Sensitive to substituents |
| Carbamate intermediate route | Phenyl chloroformate, POCl3, microwave | Microwave irradiation, reflux | High (up to 90%) | Avoids toxic phosgene |
| Aldazine reduction | Aluminum amalgam, aqueous ethanol | Ambient temp | Moderate (40-70%) | Pd-C reduction often fails |
| Copper catalysis | Cu catalyst, substituted bromobenzenes | Heating under inert atmosphere | Variable | Enables diverse derivatives |
Research Findings and Analysis
- The cyclocondensation approach is widely used due to its straightforwardness and adaptability to various substituents, making it suitable for preparing 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f]oxazepin-3(2H)-one analogs.
- Carbamate intermediate methodology enhances safety and efficiency, especially for scale-up synthesis.
- Reduction of aldazines with aluminum amalgam is a critical step when Pd-C catalysis is ineffective, highlighting the need for alternative reduction strategies.
- Copper-catalyzed and multi-component reactions provide routes to structurally diverse benzoxazepinones, facilitating medicinal chemistry exploration.
- Analytical characterization (NMR, IR, HRMS) confirms the successful formation of the oxazepinone core and substitution pattern.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation of 2-aminophenols and 2-halobenzaldehydes | Simple, widely applicable | Good yields, flexible substituents | May require careful control of conditions |
| Carbamate intermediate formation and cyclization | Uses safer reagents, microwave-assisted | High yields, scalable | Requires specialized equipment (microwave) |
| Aldazine reduction and cyclization | Alternative reduction method | Effective when Pd-C fails | Use of aluminum amalgam (toxicity concerns) |
| Copper-catalyzed and multi-component reactions | Enables structural diversity | Facilitates rapid synthesis of derivatives | Complex reaction optimization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
